molecular formula C8H13Cl2NO B1274489 1-(Dichloroacetyl)hexahydro-1H-azepine CAS No. 64661-12-7

1-(Dichloroacetyl)hexahydro-1H-azepine

Cat. No. B1274489
CAS RN: 64661-12-7
M. Wt: 210.1 g/mol
InChI Key: LPVPNRSVMLNXGQ-UHFFFAOYSA-N
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Description

1-(Dichloroacetyl)hexahydro-1H-azepine (DAHA) is a heterocyclic organic compound that belongs to the class of azepines. It has a molecular formula of C8H13Cl2NO and a molecular weight of 210.1 g/mol .


Synthesis Analysis

Azepine derivatives can be synthesized through various methods. One approach involves the recyclization of small and medium carbo-, oxa- or azacyclanes, as well as multicomponent heterocyclization reactions . Another method involves the preparation of 1H-azepine derivatives from lithiated azaheptatrienes . Additionally, thermolysis of enantiomerically pure 3-substituted 7,7-dihalo-2-azabicyclo [4.1.0]heptanes in the presence of K2CO3 gives in good yields 2-alkyl-6-halo-1-tosyl-2,3-dihydro-1H-azepines .

Safety And Hazards

While specific safety and hazard information for 1-(Dichloroacetyl)hexahydro-1H-azepine was not found, a safety data sheet for a related compound, Hexahydro-1H-azepine, indicates that it is highly flammable and toxic if swallowed or inhaled. It can also cause severe skin burns and eye damage .

properties

IUPAC Name

1-(azepan-1-yl)-2,2-dichloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13Cl2NO/c9-7(10)8(12)11-5-3-1-2-4-6-11/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVPNRSVMLNXGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400069
Record name 1-(DICHLOROACETYL)HEXAHYDRO-1H-AZEPINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Dichloroacetyl)hexahydro-1H-azepine

CAS RN

64661-12-7
Record name 1-(DICHLOROACETYL)HEXAHYDRO-1H-AZEPINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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